Clazosentan as a selective endothelin-A receptor antagonist
Clazosentan as a selective endothelin-A receptor antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Clazosentan is a potent and highly selective endothelin-A (ETA) receptor antagonist that has been extensively investigated for its therapeutic potential in conditions characterized by arterial vasoconstriction, most notably cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). This technical guide provides a comprehensive overview of Clazosentan, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for pivotal studies and visualizations of relevant biological pathways are included to support further research and development efforts in this area.
Introduction
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular and cerebrovascular diseases.[1] Its effects are mediated through two receptor subtypes: the ETA and endothelin-B (ETB) receptors. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, whereas ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[1] In the context of aSAH, the release of ET-1 is a key contributor to the development of cerebral vasospasm, a prolonged and severe narrowing of cerebral arteries that can lead to delayed cerebral ischemia and poor neurological outcomes.[2]
Clazosentan (formerly Ro 61-1790, AXV-034343, VML 588) was developed as a selective ETA receptor antagonist to counteract the detrimental vasoconstrictive effects of ET-1 while preserving the beneficial functions of the ETB receptor.[2][3] Its high selectivity and aqueous solubility make it suitable for intravenous administration in acute care settings.
Chemical Properties and Structure
Clazosentan is a sulfonamide-based, non-peptide molecule.
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IUPAC Name: N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
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Molecular Formula: C₂₅H₂₃N₉O₆S
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Molecular Weight: 577.58 g/mol
Mechanism of Action
Clazosentan functions as a competitive antagonist of the ETA receptor. By binding to the ETA receptor on vascular smooth muscle cells, it prevents the binding of ET-1, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction. This selective antagonism allows for the unopposed action of ET-1 on ETB receptors, which can promote vasodilation and ET-1 clearance, further contributing to the therapeutic effect.
Endothelin-A Receptor Signaling Pathway
The binding of ET-1 to the G-protein coupled ETA receptor primarily activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which ultimately results in the contraction of the smooth muscle cell.
Pharmacological Profile
In Vitro Pharmacology
Clazosentan demonstrates high affinity and selectivity for the ETA receptor. In functional assays using isolated rat basilar artery, Clazosentan acts as a competitive antagonist to ET-1 and big ET-1 induced vasoconstriction.
| Parameter | Receptor | Species | Value | Reference |
| pA₂ | ETₐ | Rat (basilar artery, endothelium intact) | 7.8 | |
| ETₐ | Rat (basilar artery, endothelium removed) | 8.6 | ||
| Selectivity | ETₐ vs ETₑ | Not Specified | ~1000-fold |
Pharmacokinetics
| Parameter | Value | Reference |
| Administration | Intravenous | |
| Distribution | Volume of distribution at steady state (Vss): 13-32 L | |
| Metabolism | Minimal, primarily excreted unchanged | |
| Elimination | Primarily via biliary excretion into feces (~85%), with a smaller portion in urine (~15%) | |
| Half-life (t½) | 1.1 - 2.9 hours |
Pharmacodynamics
In healthy subjects and patients, administration of Clazosentan leads to a dose-dependent increase in plasma ET-1 concentrations, which is a recognized pharmacodynamic effect of ETA receptor antagonism. This is thought to be due to the blockade of ETA receptor-mediated clearance of ET-1.
Experimental Protocols
Preclinical In Vivo Efficacy Models
This model is widely used to induce delayed cerebral vasospasm that mimics the clinical condition.
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Animal Model: Beagle dogs.
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Procedure:
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On day 1, under general anesthesia, a baseline cerebral angiogram is performed.
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Autologous, non-heparinized blood is collected from the femoral artery.
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A percutaneous puncture of the cisterna magna is performed, and a volume of cerebrospinal fluid is withdrawn, followed by the injection of the autologous blood.
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On day 3, the blood injection procedure is repeated to augment the vasospasm response.
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Clazosentan or placebo is administered via continuous intravenous infusion starting at a predetermined time after the initial hemorrhage.
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Assessment:
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Angiographic Vasospasm: Cerebral angiography is performed at baseline and on subsequent days (e.g., day 7) to measure the diameter of cerebral arteries (e.g., basilar artery). The degree of vasospasm is calculated as the percentage reduction in vessel diameter compared to baseline.
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Neurological Assessment: A neurological scoring system is used to evaluate motor function, consciousness, and behavior.
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Clinical Trial Protocols
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Study Design: Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.
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Patient Population: Patients with aSAH secured by surgical clipping or endovascular coiling.
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Intervention: Intravenous infusion of Clazosentan at 1, 5, or 15 mg/h, or placebo, initiated within 56 hours of aSAH and continued for up to 14 days.
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Primary Endpoint: Incidence of moderate to severe angiographic vasospasm on day 7-11 post-aSAH, assessed by digital subtraction angiography.
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Secondary Endpoints: A composite of all-cause mortality, new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and use of rescue therapy. Clinical outcome was assessed at 12 weeks using the extended Glasgow Outcome Scale (eGOS).
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Study Design: Phase 3, prospective, multicenter, randomized, double-blind, placebo-controlled trial.
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Patient Population: Patients with aSAH secured by surgical clipping or endovascular coiling, with thick and diffuse clot on admission CT scan.
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Intervention: Intravenous infusion of Clazosentan at 15 mg/h or placebo, initiated within 96 hours of aSAH and continued for up to 14 days, in addition to standard of care (including nimodipine).
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Primary Endpoint: Occurrence of clinical deterioration due to delayed cerebral ischemia (DCI) up to 14 days after initiation of the study drug.
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Key Secondary Endpoints: Occurrence of clinically relevant cerebral infarction at day 16, and clinical outcome assessed by the modified Rankin Scale (mRS) and eGOS at 12 weeks post-aSAH.
Summary of Efficacy and Safety
Preclinical Efficacy
In animal models of aSAH, Clazosentan has been shown to effectively prevent and reverse cerebral vasospasm.
Clinical Efficacy
Clinical trials have demonstrated that Clazosentan significantly reduces the incidence and severity of angiographic vasospasm following aSAH. The CONSCIOUS-1 trial showed a dose-dependent reduction in moderate to severe vasospasm. However, the translation of this angiographic improvement into a consistent and significant improvement in long-term neurological outcomes has been a challenge in larger phase 3 trials. While some studies showed a reduction in vasospasm-related morbidity and mortality, a consistent benefit on overall functional outcome (e.g., eGOS) was not always observed.
Safety and Tolerability
The most common adverse events associated with Clazosentan in clinical trials include pulmonary complications (e.g., pulmonary edema), hypotension, and anemia. These side effects are generally considered manageable but require careful patient monitoring.
Conclusion
Clazosentan is a well-characterized, potent, and selective ETA receptor antagonist with a clear mechanism of action. It has demonstrated robust efficacy in reducing cerebral vasospasm, a major complication of aSAH. While the translation of this pharmacological effect into improved long-term functional outcomes in all patient populations remains an area of ongoing investigation, Clazosentan represents a significant therapeutic approach for mitigating the consequences of ET-1-mediated vasoconstriction. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the treatment of cerebrovascular diseases.
References
- 1. Neurologic evaluation in a canine model of single and double subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
